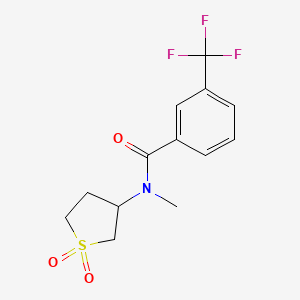
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated compounds, such as those derived from novel diamine monomers leading to fluorinated polyimides, involves reactions with commercially available dianhydrides. These syntheses result in compounds with significant solubility in organic solvents and high thermal stability, alongside the formation of tough, transparent films with notable physical properties (Banerjee et al., 2003).
Molecular Structure Analysis
The molecular structure of similar benzamide derivatives, such as those forming supramolecular gelators, reveals the impact of methyl functionality and multiple non-covalent interactions on gelation behavior. These analyses are crucial for understanding the molecular configuration and interaction patterns of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-(trifluoromethyl)benzamide (Yadav & Ballabh, 2020).
Chemical Reactions and Properties
The reactivity of related compounds, such as those involving fluorogenic reagents for thiols, showcases the potential for specific interactions and reactions that N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-(trifluoromethyl)benzamide may undergo. These reactions are informative for understanding its chemical behavior and potential applications (Toyo’oka et al., 1989).
Physical Properties Analysis
The analysis of physical properties, such as solubility, thermal stability, and film-forming ability, is crucial for assessing the practical applications of the compound. The synthesis and properties of fluorinated polyimides derived from related monomers provide insights into the physical characteristics that could be expected from N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-(trifluoromethyl)benzamide (Banerjee et al., 2003).
Applications De Recherche Scientifique
Antiarrhythmic Activity
Benzamides, characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain, have been prepared and evaluated for their oral antiarrhythmic activity. Flecainide acetate, a compound from this group, was studied extensively and selected for clinical trial as an antiarrhythmic (Banitt et al., 1977).
Molecular Gel Strategy for Aniline Vapor Detection
A derivative of naphthalene diimide (NDI) was modified to create a fluorescent film that is photochemically stable and sensitive to the presence of aniline vapor. This development showcases the utility of chemical derivatives in creating high-performance sensing materials (Fan et al., 2016).
Supramolecular Gelators
N-(thiazol-2-yl) benzamide derivatives have been synthesized and investigated for their gelation behavior. The study aimed to elucidate the role of methyl functionality and non-covalent interactions in gelation, with some derivatives displaying good stability and low minimum gelator concentration (Yadav & Ballabh, 2020).
Fluorinated Polyimides for Electronic Applications
Novel diamine monomers were synthesized leading to fluorinated polyimides with properties suitable for electronic applications. These materials exhibited low water absorption rates and low dielectric constants, highlighting their potential in electronic device fabrication (Banerjee et al., 2003).
Direct Benzylating Agent
The application of N-[(N-nitrosobenzylamino) methyl] benzamide as a direct benzylating agent illustrates the chemical's versatility in synthesizing various protic materials, demonstrating the compound's utility in organic synthesis (Ohashi et al., 1978).
Safety and Hazards
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3S/c1-17(11-5-6-21(19,20)8-11)12(18)9-3-2-4-10(7-9)13(14,15)16/h2-4,7,11H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZAMIUXNVUHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2482275.png)

![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2482280.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,4-dichlorophenoxy)ethanehydrazonamide](/img/structure/B2482282.png)
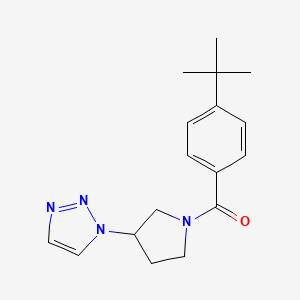
![4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2482287.png)
![2-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2482289.png)
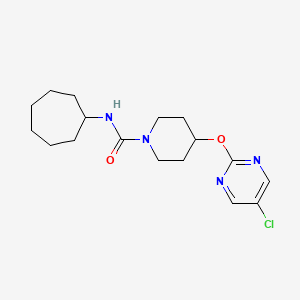
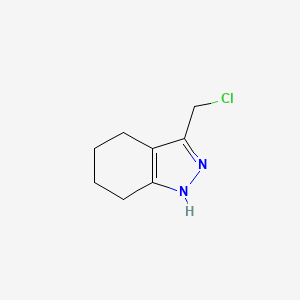
![methyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate](/img/structure/B2482292.png)
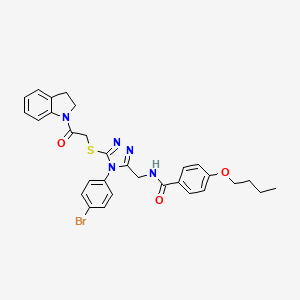
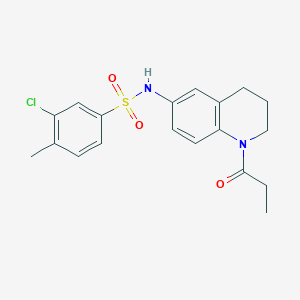
![1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2482296.png)
![N-(3,5-difluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2482297.png)